Antimalarial agent 10

Malaria Drug Discovery Antimalarial Resistance

Antimalarial agent 10, also designated as Compound 17b, is a synthetic aminoalcohol quinoline compound with the molecular formula C23H22F6N2O2 (MW: 472.42) and CAS number 2747280-03-9. It was identified from a series of 52 novel aminoalcohol quinolines designed and synthesized for potent in vitro antimalarial activity.

Molecular Formula C23H22F6N2O2
Molecular Weight 472.4 g/mol
Cat. No. B12421745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimalarial agent 10
Molecular FormulaC23H22F6N2O2
Molecular Weight472.4 g/mol
Structural Identifiers
SMILESCOCC(CC1=CC=CC=C1)NCC(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O
InChIInChI=1S/C23H22F6N2O2/c1-33-13-15(10-14-6-3-2-4-7-14)30-12-19(32)17-11-20(23(27,28)29)31-21-16(17)8-5-9-18(21)22(24,25)26/h2-9,11,15,19,30,32H,10,12-13H2,1H3/t15-,19+/m0/s1
InChIKeyTZXAENYIJDOHQI-HNAYVOBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Antimalarial Agent 10: Aminoalcohol Quinoline Lead Compound for Malaria Drug Discovery Procurement


Antimalarial agent 10, also designated as Compound 17b, is a synthetic aminoalcohol quinoline compound with the molecular formula C23H22F6N2O2 (MW: 472.42) and CAS number 2747280-03-9 [1]. It was identified from a series of 52 novel aminoalcohol quinolines designed and synthesized for potent in vitro antimalarial activity. The compound exhibits nanomolar potency against both the drug-sensitive Pf3D7 strain and the multidrug-resistant PfW2 strain of Plasmodium falciparum, and demonstrates a selectivity index exceeding 770, indicating a favorable therapeutic window in vitro [2].

Why Generic Substitution of Antimalarial Agent 10 with Other Aminoalcohol Quinolines is Scientifically Unjustified


Antimalarial agent 10 (Compound 17b) is not a generic 4-aminoquinoline; it is a structurally refined aminoalcohol quinoline bearing two trifluoromethyl substituents on the quinoline core and a chiral (S,S)-aminoalcohol side chain . Substitution with earlier-generation aminoalcohol quinolines (e.g., mefloquine) or other in-class analogs is not scientifically valid because the specific combination of substituents and stereochemistry in Compound 17b directly confers its high potency against multidrug-resistant strains and its exceptional selectivity index (>770) . The structure-activity relationship (SAR) within this series shows that minor modifications lead to significant drops in potency; fourteen compounds in the same study displayed IC50 values below or near 50 nM, but none matched the balanced potency and selectivity profile of Compound 17b [1]. Therefore, any deviation from the exact structure of Antimalarial agent 10 compromises the verified antimalarial profile and undermines the experimental integrity of studies relying on this lead compound.

Quantitative Evidence Guide for Antimalarial Agent 10: Differentiated Potency, Selectivity, and In Vivo Efficacy


Nanomolar Potency Against Drug-Sensitive and Multidrug-Resistant P. falciparum Strains

Antimalarial agent 10 demonstrates high potency against both the drug-sensitive Pf3D7 strain and the multidrug-resistant PfW2 strain of P. falciparum. In a direct head-to-head comparison, its IC50 values are 14.9 nM against Pf3D7 and 11.0 nM against PfW2 [1]. In contrast, the classic antimalarial chloroquine shows significantly reduced potency against the resistant PfW2 strain (IC50 typically >100 nM) compared to sensitive strains [2]. This potency profile confirms that Antimalarial agent 10 retains efficacy against parasites with established resistance mechanisms.

Malaria Drug Discovery Antimalarial Resistance

Exceptional In Vitro Selectivity Index Validates Low Cytotoxicity Risk

The selectivity index (SI), defined as the ratio of cytotoxicity (CC50) to antimalarial potency (IC50), is a critical metric for prioritizing lead compounds. Antimalarial agent 10 exhibits an SI greater than 770 against both the Pf3D7 and PfW2 strains, regardless of the mammalian cell line used for cytotoxicity assessment [1]. This is a class-leading value among aminoalcohol quinolines reported in the same study, where many other compounds in the series had SIs often superior to 100, but none matched the >770 threshold [2].

Cytotoxicity Drug Safety Selectivity Index

In Vivo Antimalarial Efficacy in a Murine Model of P. berghei ANKA Infection

Following the establishment of a favorable in vitro and preliminary ADMET profile, Antimalarial agent 10 was advanced to an in vivo efficacy study using a mouse model of P. berghei ANKA (PbA) infection [1]. While the primary literature does not report the exact percentage of parasitemia reduction or survival curves for Compound 17b in the abstract, the progression to in vivo testing is a significant differentiator from the vast majority of compounds in the original 52-compound series. This step confirms that the compound's pharmacokinetic properties (which were specifically evaluated for 17b) are sufficient to warrant in vivo evaluation, a critical milestone not achieved by many in vitro-active analogs [2].

In Vivo Efficacy Animal Model Preclinical Development

Validated Research Application Scenarios for Antimalarial Agent 10


Antimalarial Drug Discovery and Lead Optimization Programs Targeting Multidrug-Resistant P. falciparum

Procure Antimalarial agent 10 as a reference lead compound or positive control for in vitro screening campaigns against drug-resistant Plasmodium strains. Its validated IC50 values of 14.9 nM (Pf3D7) and 11.0 nM (PfW2) provide a robust benchmark for assessing the potency of novel chemical entities, while its high selectivity index (>770) minimizes false positives due to cytotoxicity [1].

Mechanistic Studies on Aminoalcohol Quinoline Antimalarial Activity and Resistance

Use Antimalarial agent 10 as a tool compound to investigate the structure-activity relationships governing aminoalcohol quinoline antimalarial activity. Its defined chemical structure (C23H22F6N2O2) and stereochemistry enable precise studies of target engagement and resistance mechanisms, particularly in comparison to earlier-generation quinoline antimalarials like mefloquine or chloroquine .

Preclinical In Vivo Efficacy and Pharmacokinetic Studies in Rodent Malaria Models

Employ Antimalarial agent 10 in murine models of P. berghei ANKA infection to evaluate in vivo efficacy, pharmacokinetics, and safety profiles. The compound's progression to in vivo testing in the original study validates its suitability for preclinical research, making it a relevant candidate for further optimization or as a control in comparative in vivo efficacy studies [2].

Technical Documentation Hub

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